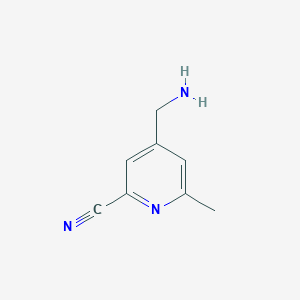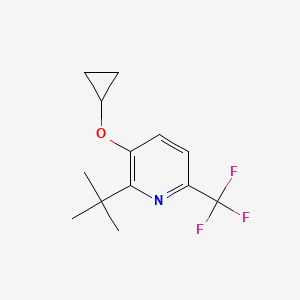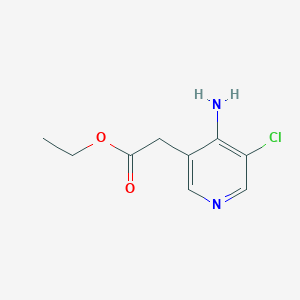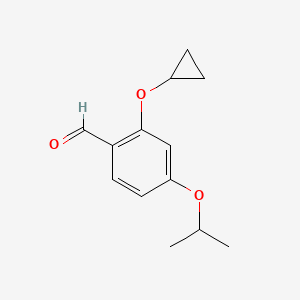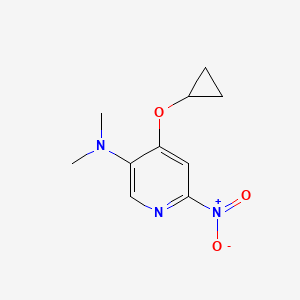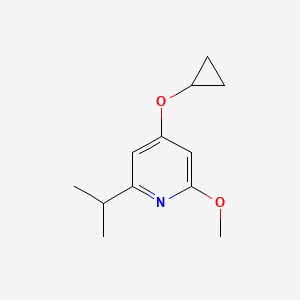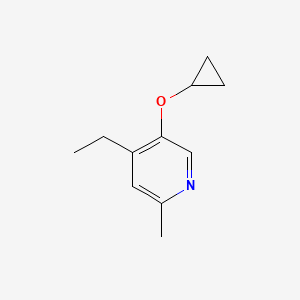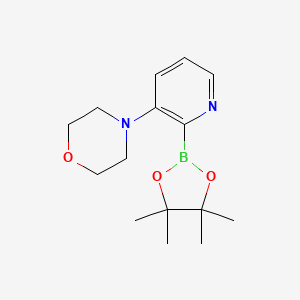
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholinopyridin-2-ylboronic acid pinacol ester is a boronic ester compound that has gained significant attention in the field of organic chemistry. Boronic esters are known for their versatility as building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the morpholine and pyridine rings in this compound adds to its chemical complexity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholinopyridin-2-ylboronic acid pinacol ester typically involves the reaction of 3-bromopyridine with morpholine to form 3-morpholinopyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: 3-morpholinopyridin-2-ylboronic acid.
Reduction: 3-morpholinopyridin-2-ylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
科学的研究の応用
3-Morpholinopyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 3-morpholinopyridin-2-ylboronic acid pinacol ester primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the metal catalyst, enabling the transfer of the organic group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
類似化合物との比較
- Phenylboronic acid pinacol ester
- 2-Aminopyridine-3-boronic acid pinacol ester
- 4-Morpholinopyridin-2-ylboronic acid pinacol ester
Comparison: 3-Morpholinopyridin-2-ylboronic acid pinacol ester is unique due to the presence of both morpholine and pyridine rings, which provide additional sites for chemical modification and enhance its reactivity in various synthetic applications. Compared to phenylboronic acid pinacol ester, it offers more versatility in forming heterocyclic compounds. The presence of the morpholine ring also imparts different electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C15H23BN2O3 |
|---|---|
分子量 |
290.17 g/mol |
IUPAC名 |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-12(6-5-7-17-13)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3 |
InChIキー |
BFEOCVORZRAJMY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



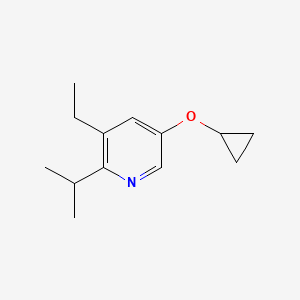
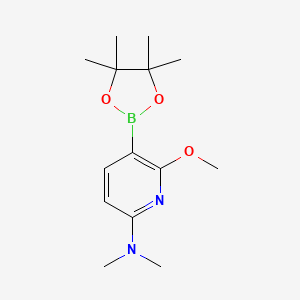
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)


